(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. Key structural features include:
- Diethylaminomethyl group at position 7, enhancing solubility and modulating electronic properties.
Properties
IUPAC Name |
(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-21(4-2)12-15-16(22)8-7-14-18(23)17(24-19(14)15)10-13-6-5-9-20-11-13/h5-11,22H,3-4,12H2,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZHOIPKYAEPJ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a pyridine-3-carbaldehyde.
Addition of the Diethylamino Group: The diethylamino group is added via a Mannich reaction, which involves the reaction of the benzofuran derivative with diethylamine and formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The 6-hydroxy group and benzofuran core are susceptible to oxidation. Manganese-based catalysts (e.g., Mn(IV) complexes) enable selective oxidation of aliphatic and aromatic C–H bonds in related compounds . For example:
- Hydroxyl Group Oxidation : The phenolic –OH at position 6 can be oxidized to a quinone under strong oxidizing conditions (e.g., MnO₂/H₂SO₄), though steric hindrance from the diethylamino group may moderate reactivity.
- Benzofuran Ring Oxidation : The electron-rich furan ring undergoes epoxidation or dihydroxylation with peracids (e.g., AcOOH) .
Reduction Reactions
The exocyclic double bond (C=O at position 3 and pyridinylmethylene group) participates in selective reductions:
- Transfer Hydrogenation : Palladium or iridium catalysts reduce the α,β-unsaturated ketone to a saturated alcohol without affecting the pyridine ring .
- Borane-Mediated Reduction : Catecholborane (HBcat) selectively reduces sulfoxide analogs, suggesting potential applicability to this compound’s ketone group .
Amine Modification
The diethylamino group (–N(CH₂CH₃)₂) undergoes alkylation or acylation. For instance:
- Quaternization : Reacts with methyl iodide to form a quaternary ammonium salt, enhancing water solubility.
- Schiff Base Formation : Condenses with aldehydes (e.g., salicylaldehyde) to form imine linkages .
Hydroxyl Group Derivatization
- Etherification : Reacts with alkyl halides (e.g., CH₃I) in basic conditions to form methyl ethers.
- Esterification : Acetylation with acetic anhydride yields acetyl-protected derivatives.
Cycloaddition and Cross-Coupling
The pyridinylmethylene group facilitates transition-metal-catalyzed reactions:
- Suzuki-Miyaura Coupling : The pyridine ring directs palladium-catalyzed coupling with aryl boronic acids .
- Diels-Alder Reactivity : The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and coordination:
- Deprotonation : The hydroxyl group (pKa ~10) deprotonates in basic media, forming a phenoxide ion that enhances electron density in the benzofuran ring .
- Metal Coordination : Pyridine and phenolic oxygen atoms chelate transition metals (e.g., Mn, Cu), enabling catalytic applications .
Synthetic Pathways
While direct synthesis data for this compound is limited, analogous benzofuranones are synthesized via:
- Diels-Alder Reactions : 3-Hydroxypyrones and nitroalkenes yield benzofuranones under Lewis acid catalysis (e.g., AlCl₃) .
- Cyclocondensation : Salicylaldehyde derivatives and propionic anhydride form benzofuran cores .
Table 1. Key Reaction Pathways and Conditions
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
- Antioxidant Activity :
-
Enzyme Inhibition :
- This compound has shown promise as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin production. Inhibiting this enzyme can be useful in treating hyperpigmentation disorders . Studies have demonstrated that modifications to the benzofuran scaffold can lead to enhanced inhibitory effects against tyrosinase.
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Some studies suggest that compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases . This application is particularly relevant in the context of increasing interest in compounds that can modulate neuroinflammation.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
-
Condensation Reactions :
- The compound can be synthesized through condensation reactions involving benzofuran derivatives and pyridine-based aldehydes. Various catalysts, such as clay or metal-based catalysts, have been employed to facilitate these reactions under microwave irradiation, leading to improved yields and reaction times .
- Optimization of Reaction Conditions :
Industrial Applications
-
Pharmaceutical Development :
- The unique structural features of this compound make it a candidate for drug development, particularly in creating new formulations targeting skin disorders and oxidative stress-related conditions.
- Cosmetic Industry :
Case Studies
Several case studies highlight the applications and efficacy of similar compounds:
- Tyrosinase Inhibition Study :
- Antioxidant Efficacy :
Mechanism of Action
The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences and similarities with key analogs:
Key Observations :
- Core Structure: The target and compounds from and share the benzofuran-3(2H)-one core, while uses a pyrano-pyranone scaffold.
- Position 2 : The pyridin-3-ylmethylene group in the target compound differs from the thienyl (), trimethoxybenzylidene (), and methoxybenzoyl () groups, affecting electronic properties and binding interactions.
- Position 7: The diethylaminomethyl group in the target contrasts with piperazinyl (), methylpiperidinyl (), and simple methyl () substituents, influencing solubility and steric bulk.
Yield Comparison :
- The target compound’s hypothetical synthesis may achieve yields similar to (50–53%) or higher, depending on reaction optimization.
Biological Activity
(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that exhibits a range of biological activities. This compound is part of a larger class of benzofuran derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The unique structure of this compound, which features a diethylamino group and a pyridine moiety, suggests potential for various therapeutic applications.
Structure and Properties
The compound's structure can be represented as follows:
This indicates that the compound contains:
- Benzofuran nucleus : A core structure associated with various bioactive compounds.
- Diethylamino group : Known to enhance solubility and biological activity.
- Pyridine ring : Often contributes to the interaction with biological targets.
Anticancer Activity
Research has shown that benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. In one study, benzofuran derivatives were tested against K562 leukemia cells, where they induced significant apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 6 | K562 | 15.0 | ROS generation, caspase activation |
| Compound 8 | K562 | 20.0 | Mitochondrial pathway activation |
Anti-inflammatory Effects
Benzofuran derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF and IL-1. A related derivative showed a reduction in TNF levels by up to 93.8%, highlighting the potential of these compounds in treating chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives are well-documented. Studies indicate that these compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the benzofuran ring significantly influences their antibacterial efficacy .
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 23 | Compound 21c |
| Escherichia coli | 24 | Compound 22a |
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, which is crucial for DNA replication and cell division .
- ROS Generation : Induction of oxidative stress leads to apoptosis in cancer cells, as evidenced by increased ROS levels upon treatment with these derivatives .
- Cytokine Modulation : The suppression of inflammatory cytokines suggests a potential mechanism for treating inflammatory diseases .
Case Studies
- Anticancer Study : A recent study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cells. The results indicated that compounds with diethylamino substitutions exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of a series of benzofuran derivatives, demonstrating significant reductions in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for chronic inflammation management .
Q & A
Q. What are the recommended synthetic routes for (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one?
The synthesis typically involves a multi-step approach:
- Core formation : Condensation of a hydroxy-substituted benzofuran-3(2H)-one with pyridine-3-carbaldehyde under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the (Z)-configured benzylidene group .
- Functionalization : Introduction of the diethylaminomethyl group via Mannich reaction, using diethylamine, formaldehyde, and the hydroxyl-bearing intermediate under controlled pH (7–9) and temperature (50–70°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
Q. How can the structural integrity and purity of this compound be validated?
A combination of analytical techniques is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the benzylidene group and diethylaminomethyl substitution (e.g., pyridinyl protons at δ 8.5–9.0 ppm; diethylamino-CH₂ at δ 3.0–3.5 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H at ~3200 cm⁻¹) .
Q. What solvent systems and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, THF) for Mannich reactions; ethanol/methanol for condensation steps .
- Temperature : 60–80°C for condensation; room temperature for Mannich reactions to avoid side products .
- Catalysts : Base catalysts (e.g., K₂CO₃) for aldol-like condensations; acidic workup (HCl) to precipitate intermediates .
Advanced Research Questions
Q. How does the (Z)-configuration of the benzylidene group influence biological activity?
- The (Z)-isomer often exhibits enhanced planarity, improving π-π stacking with biological targets (e.g., enzyme active sites). Computational docking studies (AutoDock Vina) can predict binding modes, while NOESY NMR confirms spatial proximity of substituents .
- Comparative assays with (E)-isomers are critical: e.g., measure IC₅₀ values against cancer cell lines (MCF-7, HeLa) to quantify stereochemical effects on potency .
Q. What strategies resolve contradictions in reported reactivity of the diethylaminomethyl group?
- pH-dependent behavior : The tertiary amine can act as a weak base, altering solubility (e.g., protonation below pH 6 increases aqueous solubility). Buffer optimization (PBS vs. Tris-HCl) in biological assays is recommended .
- Chelation studies : Use UV-Vis spectroscopy to assess metal-binding capacity (e.g., with Cu²⁺/Fe³⁺), which may explain divergent reactivity in oxidative environments .
Q. What computational methods predict the compound’s metabolic stability?
- In silico tools : SwissADME for predicting CYP450 metabolism sites; Molecular Dynamics (MD) simulations (AMBER/CHARMM) to model hydrolysis of the benzofuranone ring .
- Experimental validation : LC-MS/MS analysis of hepatic microsomal incubations to identify phase I/II metabolites .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Key modifications :
| Substituent | Biological Impact | Reference |
|---|---|---|
| Pyridinyl → Indole | Enhanced kinase inhibition | |
| Diethylamino → Piperidine | Altered logP and BBB penetration |
- Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against target panels (e.g., kinases, GPCRs) .
Q. What in vitro assays are suitable for evaluating its mechanism of action?
- Enzyme inhibition : Fluorescence polarization assays (e.g., for topoisomerase II) with IC₅₀ determination .
- Cellular pathways : Western blotting to assess apoptosis markers (caspase-3, PARP) or autophagy (LC3-II/LC3-I ratio) .
- Reactive oxygen species (ROS) : Flow cytometry with DCFH-DA probe to quantify oxidative stress induction .
Methodological Notes
- Contradictions in evidence : While some studies emphasize aqueous solubility (pH-dependent), others focus on lipophilicity for membrane penetration. Context-specific assay design is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
